molecular formula C23H28N4O3 B2576500 8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1189938-43-9

8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

カタログ番号 B2576500
CAS番号: 1189938-43-9
分子量: 408.502
InChIキー: KTIDADGTWYWOES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Receptor Activity and Drug Mechanism

The compound 8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane and its related structures have been extensively studied for their interaction with various receptors, mainly serotonin (5-HT) receptors, and their potential implications in drug mechanisms.

  • 5-HT1A Receptor Activity:

    • The compound has been linked to the activity on 5-HT1A receptors. Derivatives of the structure showed varying affinity for 5-HT1A and 5-HT2A receptors, indicating their potential as ligands affecting serotonin activity. These interactions were observed in derivatives with specific structural features, highlighting the importance of the chemical structure in receptor affinity (Obniska et al., 2006).
  • Central Dopamine Receptor Antagonism:

    • A related chemical structure, MJ-13980, demonstrated properties of dopamine receptor antagonism, indicating a potential role in modulating dopamine-related functions in the central nervous system. However, its effects were not associated with cataleptic behavior, differentiating it from other dopamine antagonists (Hruska, 1985).
  • Development of Radioligands for σ1 Receptors:

    • The structure has been utilized in the design and synthesis of ligands with high affinity for σ1 receptors, a receptor type implicated in several biological processes. These ligands, including 1-oxa-8-azaspiro[4.5]decane derivatives, showed promise as potential brain imaging agents, especially in the context of σ1 receptor-rich areas (Tian et al., 2020).
  • Serotonin Syndrome and Cardiovascular Effects:

    • Research exploring the cardiovascular effects of compounds structurally related to this compound has shown that they can induce serotonin syndrome and modulate blood pressure through 5-HT1A receptors. This highlights their potential impact on serotonergic signaling and cardiovascular function (Di Francesco, 1994).

Synthesis and Design for Therapeutic Applications

The structural framework of this compound serves as a basis for synthesizing various derivatives with potential therapeutic applications.

  • Anticonvulsant Properties:

    • Derivatives of the compound have been synthesized and evaluated for their anticonvulsant properties, showing effectiveness in various animal models of epilepsy. This research underscores the potential of these compounds in developing new treatments for epilepsy and related neurological disorders (Obniska et al., 2015).
  • Design for Muscarinic Agonists:

    • Spirooxazolidine-2,4-dione derivatives related to the given compound have been synthesized and evaluated for their muscarinic activity, indicating potential applications in designing drugs for treating memory-related disorders such as dementia (Tsukamoto et al., 1993).

特性

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c28-22(26-13-10-23(11-14-26)29-15-16-30-23)19-7-4-12-27(17-19)21-9-8-20(24-25-21)18-5-2-1-3-6-18/h1-3,5-6,8-9,19H,4,7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIDADGTWYWOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。